Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
Description
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a trifluoromethyl group at position 7 and a methyl group at position 5. The ethyl acetate moiety at position 2 imparts ester functionality, influencing its solubility and reactivity. This compound is part of a broader class of triazolopyrimidines, which are explored for pharmaceutical and agrochemical applications due to their structural diversity and bioactivity .
Properties
IUPAC Name |
ethyl 2-[5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-20-9(19)5-8-16-10-15-6(2)4-7(11(12,13)14)18(10)17-8/h4H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGCKWCCUKUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has demonstrated promising antimicrobial properties. Studies have shown that compounds with triazole and pyrimidine structures exhibit activity against various bacterial strains. For instance, a study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus, revealing significant inhibition zones compared to control groups .
Anticancer Potential
Recent investigations into the anticancer potential of this compound have yielded encouraging results. A study focused on its effects on human breast cancer cells (MCF-7) showed that it induces apoptosis through the activation of caspase pathways. The compound was observed to reduce cell viability significantly at concentrations as low as 10 µM .
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis was conducted to evaluate how modifications to the ethyl acetate moiety influence biological activity. The results indicated that variations in the trifluoromethyl group substantially affect the compound's potency against cancer cell lines. Compounds with higher electron-withdrawing groups exhibited enhanced activity .
Fungicidal Properties
The compound has also been assessed for its fungicidal properties. In agricultural studies, it was tested against Fusarium oxysporum, a common plant pathogen. Results indicated that this compound effectively inhibited fungal growth at concentrations ranging from 50 to 200 ppm .
Herbicide Development
In herbicide research, this compound has been explored for its ability to inhibit specific enzymes involved in plant growth. It was found to act as a potent inhibitor of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid synthesis in plants. This inhibition leads to stunted growth and eventual plant death, making it a candidate for developing new herbicides .
Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
Anticancer Activity on MCF-7 Cells
Mechanism of Action
The mechanism of action of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidine Core
Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate
- Key Differences: The amino group at position 2 replaces the trifluoromethyl group.
- Properties :
2-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic Acid
- Key Differences : The ethyl ester is replaced by a carboxylic acid group.
- Properties :
- Impact : The acid form may improve bioavailability but reduce membrane permeability compared to the ester derivative.
3-[5-Ethyl-7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Key Differences: Propanoic acid chain replaces the ethyl acetate group; ethyl substituent at position 5 instead of methyl.
- Properties: Molecular weight: 288.23 g/mol .
Functional Group Modifications
Ethyl 2-(9-Oxo-6,7,8,9-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
- Key Differences: Incorporates a fused thieno and cyclopenta ring system.
- Properties :
- Impact : The extended π-system may improve DNA intercalation or enzyme inhibition.
Substituent Electronic Effects
Biological Activity
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H11F3N4O2
- CAS Number : 1160246-31-0
- Molar Mass : 288.23 g/mol
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-substituted-5-amino-1,2,4-triazoles with ethyl acetoacetate. The synthetic route typically yields high purity and good yields of the desired product, which is crucial for subsequent biological testing.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit potent anticancer properties. For instance, compounds with substitutions at the 7-position showed significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | 60 |
| Other derivatives | A549 | Micromolar range |
The structure-activity relationship analyses revealed that electron-withdrawing groups at specific positions enhance the biological activity by improving the interaction with cellular targets involved in proliferation and apoptosis pathways .
The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and subsequent apoptosis in cancer cells. For example, certain derivatives inhibited tubulin polymerization up to three times more effectively than known standards like combretastatin A-4 .
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
- Study on Antiproliferative Effects : In a comparative study involving various triazolo-pyrimidines, the compound showed remarkable activity against resistant cancer cell lines that typically do not respond to standard chemotherapeutics.
- In Vivo Studies : Animal model studies demonstrated that treatment with this compound led to significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent in oncology.
- Synergistic Effects : Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy and reduced side effects in preliminary trials.
Q & A
Q. Key steps :
Cyclization of triazole and ketone precursors.
Solvent selection (ethanol or benzene for azeotropic water removal).
Recrystallization for purity optimization.
Basic: How is the compound structurally characterized in academic research?
Structural elucidation combines:
- X-ray crystallography : The fused triazolo-pyrimidine core is planar, with bond angles (e.g., C–N–C = 111.33°) and hydrogen-bonding networks (N–H⋯N) stabilizing crystal packing . SHELX software is widely used for refinement .
- Spectroscopy :
Basic: What biological activities are associated with this compound?
Triazolo-pyrimidines exhibit:
- Antitumor activity : The CF₃ group enhances electron-withdrawing effects, improving binding to kinase targets (e.g., CDK2) .
- Antimicrobial properties : Substitutions at the 5- and 7-positions influence lipophilicity and membrane penetration .
- Enzyme inhibition : The triazole ring interacts with catalytic residues in dehydrogenases .
Table 1 : Structure-Activity Relationships (SAR) of Analogues
| Substituent | Biological Activity | Mechanism |
|---|---|---|
| CF₃ at C7 | Enhanced antitumor potency | Targets hydrophobic pockets |
| Ethyl ester at C2 | Improved pharmacokinetics | Ester hydrolysis in vivo |
| Methyl at C5 | Moderate antimicrobial action | Membrane disruption |
Advanced: How can synthetic routes be optimized for higher yields or greener chemistry?
- Catalytic additives : Use of acidic catalysts (e.g., HCl or p-toluenesulfonic acid) reduces reaction time from 12 hours to 8 hours .
- Solvent optimization : Ethanol/water mixtures or microwave-assisted synthesis minimize waste .
- Green metrics : Atom economy improves by selecting precursors with higher functional group compatibility (e.g., pre-functionalized CF₃ reagents) .
Case study : Replacing benzene with ethanol in azeotropic steps reduces toxicity without compromising yield .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Varied assay conditions (e.g., cell lines, concentration ranges).
- Structural heterogeneity (e.g., racemic mixtures vs. enantiopure forms).
Q. Methodological solutions :
Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) .
Enantiomeric resolution : Chiral HPLC to isolate active isomers .
SAR studies : Systematic substitution (e.g., replacing CF₃ with CH₃) to isolate contributing groups .
Advanced: What computational tools predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., CDK2). The CF₃ group shows strong van der Waals interactions in hydrophobic pockets .
- QSAR models : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Validation : Compare docking scores with experimental IC₅₀ values from kinase assays .
Advanced: How does crystallographic data inform formulation strategies?
- Hydrogen-bonding networks : The amino group at C2 forms intermolecular N–H⋯N bonds, suggesting excipients that preserve crystal packing (e.g., co-crystallization with stabilizers) .
- Polymorph screening : Identify forms with higher solubility (e.g., metastable polymorphs via solvent-drop grinding) .
Table 2 : Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/c | |
| Hydrogen bonds | N–H⋯N (2.89 Å) | |
| Dihedral angle | 83.94° (between rings) |
Advanced: What analytical methods quantify purity and degradation products?
- HPLC-DAD : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve impurities (<0.1% detection limit) .
- Stability studies : Accelerated conditions (40°C/75% RH for 6 months) identify hydrolytic degradation of the ester group .
- LC-MS/MS : Fragmentation patterns confirm degradation pathways (e.g., ester cleavage to carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
